A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetaldehyde
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.
Chemical Identification and Properties
2-(4-Fluorophenyl)acetaldehyde is a chemical compound with the CAS Registry Number 1736-67-0 .[1][2] It is also known by several synonyms, including (4-Fluorophenyl)acetaldehyde and p-fluorophenylacetaldehyde.[3]
Physicochemical Properties
The key physicochemical properties of 2-(4-Fluorophenyl)acetaldehyde are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1736-67-0 | [1][2] |
| Molecular Formula | C₈H₇FO | [1][2] |
| Molecular Weight | 138.14 g/mol | [1][2][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 204.6 °C at 760 mmHg | [5] |
| Density | 1.116 g/cm³ | [5] |
| Flash Point | 74.552 °C | |
| Refractive Index | 1.493 | |
| Vapor Pressure | 0.261 mmHg at 25°C | |
| LogP | 1.567 | |
| Physical Form | Liquid at 20°C |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-(4-Fluorophenyl)acetaldehyde. Key identifiers include:
-
InChI: 1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[3]
-
InChIKey: KCXZRESSSSYYCW-UHFFFAOYSA-N[3]
-
SMILES: C1=CC(=CC=C1CC=O)F[3]
Synthesis of 2-(4-Fluorophenyl)acetaldehyde
A common and effective method for the synthesis of 2-(4-Fluorophenyl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol. Mild oxidation methods are preferred to prevent the over-oxidation of the aldehyde to a carboxylic acid. The Dess-Martin oxidation and the Swern oxidation are two widely used and reliable methods for this transformation.[5][6][7][8][9][10][11]
Proposed Experimental Protocol: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes the Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[1][6][7] This method offers the advantages of neutral pH, room temperature reaction conditions, and generally high yields.[1]
Materials:
-
2-(4-fluorophenyl)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in dichloromethane (approx. 10 volumes) in a round-bottom flask equipped with a stir bar.
-
To this solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir the biphasic mixture until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-Fluorophenyl)acetaldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)acetaldehyde via Dess-Martin oxidation.
Alternative Experimental Protocol: Swern Oxidation
The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][9][10][11]
Materials:
-
2-(4-fluorophenyl)ethanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period, add a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture for 15-30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[12] Fluorinated building blocks, such as 2-(4-Fluorophenyl)acetaldehyde, are therefore valuable intermediates in the synthesis of pharmacologically active compounds.
While specific signaling pathways directly modulated by 2-(4-Fluorophenyl)acetaldehyde are not extensively documented, its role as a synthetic precursor is of significant interest. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including but not limited to:
-
Reductive amination: to form substituted phenethylamines.
-
Wittig and related olefination reactions: to create carbon-carbon double bonds.
-
Aldol and related condensation reactions: for the formation of more complex carbon skeletons.
These reactions are fundamental in the construction of diverse molecular scaffolds found in many classes of therapeutic agents. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the final drug molecule.
Safety and Handling
2-(4-Fluorophenyl)acetaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability
Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.
Conclusion
2-(4-Fluorophenyl)acetaldehyde is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding alcohol can be achieved through reliable and mild oxidation methods such as the Dess-Martin or Swern oxidations. The presence of the fluorine atom and the reactive aldehyde functionality make it a versatile precursor for the development of novel therapeutic agents. Proper safety and handling procedures are essential when working with this compound. Further research into the biological activities of molecules derived from 2-(4-Fluorophenyl)acetaldehyde may unveil new opportunities in drug discovery.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. nbinno.com [nbinno.com]
